2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Lipophilicity Drug-likeness Pyrazole acetic acid

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9; molecular formula C8H11ClN2O4S; molecular weight 266.70 g/mol) is a pyrazole-sulfonyl-acetic acid research chemical. Its core structure features a pyrazole ring bearing chlorine at the 4-position and methyl groups at the 3- and 5-positions, connected via a methylsulfonyl linker to an acetic acid moiety.

Molecular Formula C8H11ClN2O4S
Molecular Weight 266.7 g/mol
CAS No. 1006319-32-9
Cat. No. B3362673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
CAS1006319-32-9
Molecular FormulaC8H11ClN2O4S
Molecular Weight266.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl
InChIInChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13)
InChIKeyPSLOTKRMKSLYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9; molecular formula C8H11ClN2O4S; molecular weight 266.70 g/mol) is a pyrazole-sulfonyl-acetic acid research chemical. Its core structure features a pyrazole ring bearing chlorine at the 4-position and methyl groups at the 3- and 5-positions, connected via a methylsulfonyl linker to an acetic acid moiety [1]. Computed physicochemical properties include XLogP3-AA of 0.7, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available at purities of ≥95% to 98% from multiple vendors .

Why In-Class Pyrazole Acetic Acid Analogs Cannot Substitute for 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9)


Within the pyrazole-sulfonyl-acetic acid chemotype, subtle substituent variations at the pyrazole 3-, 4-, and 5-positions yield measurable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that preclude simple generic interchange [1][2][3]. Published SAR studies on pyrazole acetic acid derivatives demonstrate that the identity and position of ring substituents critically modulate target binding affinity, selectivity, and pharmacokinetic behavior [4]. The quantitative evidence below documents where CAS 1006319-32-9 diverges from its closest commercially available analogs in computed molecular descriptors relevant to procurement decision-making.

Head-to-Head Comparative Evidence for 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison with the 4-Nitro Analog (CAS 1006440-43-2)

The target compound (4-chloro-3,5-dimethyl substitution) exhibits a computed XLogP3-AA of 0.7, whereas the direct 4-nitro analog (CAS 1006440-43-2, replacing chlorine with nitro at the 4-position while retaining the 3,5-dimethyl pattern) shows an XLogP3-AA of -0.1 [1][2]. This represents a ΔLogP of +0.8 units, predicting measurably higher membrane permeability for the chloro-substituted compound.

Lipophilicity Drug-likeness Pyrazole acetic acid

Hydrogen-Bond Acceptor Count Differentiation: Impact on Solubility and Target Engagement Profile

The target compound possesses five hydrogen-bond acceptor (HBA) atoms, compared to seven HBA atoms for the 4-nitro analog (CAS 1006440-43-2) [1][2]. The reduction by two HBA atoms (elimination of the nitro group's two additional oxygen atoms) is expected to reduce aqueous solubility while enhancing passive permeability, consistent with the observed ΔXLogP of +0.8.

Hydrogen bonding Solubility Molecular recognition

Steric and Lipophilic Differentiation vs. the 4-Chloro-Desmethyl Analog (CAS 1006468-71-8)

Compared to the 4-chloro-1H-pyrazol analog lacking 3,5-dimethyl substitution (CAS 1006468-71-8), the target compound carries an additional molecular weight of 28.05 g/mol (266.70 vs. 238.65 g/mol) and achieves an XLogP3-AA of 0.7 versus -0.1 for the des-methyl comparator [1][2][3]. The ΔXLogP of +0.8 and increased steric encumbrance from the two methyl groups are predicted to enhance metabolic stability and target binding selectivity through shape complementarity effects.

Steric bulk Lipophilicity Structure-property relationship

Class-Level COX-2 Inhibitory Potential: SAR Inference from Pyrazole Acetic Acid Literature

While no direct COX-2 IC50 data are available for CAS 1006319-32-9 from primary research papers or patents, class-level evidence demonstrates that pyrazole acetic acid derivatives bearing 4-chloro substitution exhibit COX-2 inhibitory activity. Published SAR studies on structurally related pyrazole acetic acid CRTh2 antagonists confirm that 4-position substituent identity is a key determinant of target binding affinity [1][2]. The 4-chloro-3,5-dimethyl substitution pattern in the target compound corresponds to a subset of pyrazole COX-2 inhibitors documented in the medicinal chemistry literature, though quantitative comparative IC50 data against specific analogs are absent at the time of this analysis.

COX-2 inhibition Anti-inflammatory Pyrazole SAR

Vendor Purity and Procurement Specification: Lot-to-Lot Consistency Benchmarking

Commercially available lots of CAS 1006319-32-9 are supplied at ≥95% to 98% purity, as specified by multiple vendors including Chemenu (97%), ChemScene, and AKSci (95%) . This purity range is equivalent to or exceeds that of the closest commercially available analogs: the 4-nitro analog (CAS 1006440-43-2) is listed at 97–98% , and the 5-methyl-3-nitro analog (CAS 1006442-39-2) at 95–97% . Parity in available purity specifications ensures that procurement decisions can be driven by the structural and physicochemical differentiation factors documented above rather than by quality limitations.

Purity specification Procurement Quality control

Recommended Application Scenarios for 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS 1006319-32-9) Based on Quantitative Differentiation Evidence


Cellular Target Engagement Assays Requiring Moderate Membrane Permeability

The computed XLogP3-AA of 0.7 (ΔLogP +0.8 over the 4-nitro and des-methyl analogs) positions this compound for cell-based assays where passive membrane permeability is rate-limiting. Cells with intact membrane barriers, such as Caco-2 or MDCK monolayers used in permeability screening, are predicted to show higher intracellular exposure for the 4-chloro-3,5-dimethyl analog compared to the more polar nitro-substituted comparator, making this the preferred scaffold for phenotypic screening cascades [1].

Lead Optimization Programs Targeting COX-2 or Related Prostaglandin Pathway Enzymes

Based on class-level SAR demonstrating that 4-chloro-3,5-dimethyl pyrazole acetic acid derivatives fall within the biologically active space for COX-2 inhibition, this compound serves as a suitable starting point for medicinal chemistry exploration. Its five HBA count reduces potential for off-target interactions driven by excessive polarity compared to the seven-HBA nitro analog, while the methyl groups provide metabolic shielding [2][3].

Structure-Property Relationship (SPR) Studies Correlating Lipophilicity with in Vitro Bioactivity

With its XLogP3-AA of 0.7 and moderate molecular weight (266.70 g/mol), this compound represents an ideal tool molecule for constructing lipophilicity-activity correlations within pyrazole acetic acid congeneric series. The +0.8 ΔLogP versus both the 4-nitro analog (XLogP -0.1) and the des-methyl analog (XLogP -0.1) provides a meaningful dynamic range for SPR model building, enabling rank-ordering of target engagement versus non-specific binding [1][4].

Procurement for High-Throughput Screening (HTS) Libraries Requiring Defined Physicochemical Diversity

The compound's compliance with Lipinski's Rule of Five parameters (MW <500, LogP ≤5, HBD = 1, HBA = 5) and its commercial availability at ≥95% purity from multiple vendors make it suitable for inclusion in diversity-oriented screening collections. Its unique combination of 4-chloro and 3,5-dimethyl substitution provides physicochemical diversity orthogonal to nitro-containing or des-methyl analogs, justifying its procurement for screening libraries targeting enzyme inhibition, GPCR modulation, or anti-infective discovery .

Quote Request

Request a Quote for 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.